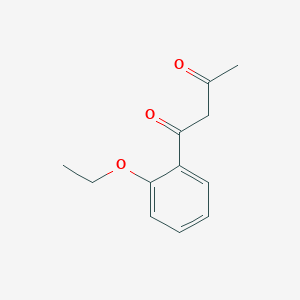
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid is a synthetic organic compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol . This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a butanoic acid moiety. It is primarily used in research settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions . The process typically includes the use of specific catalysts and reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The imidazole ring can participate in electrophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various imidazole derivatives .
Aplicaciones Científicas De Investigación
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of imidazole derivatives.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to various receptors and enzymes, influencing their activity. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanoic acid
- 2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid
- 2-Amino-4-(2-butyl-1h-imidazol-1-yl)butanoic acid
Uniqueness
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid is unique due to its specific propyl substitution on the imidazole ring. This substitution can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-amino-4-(2-propylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-9-12-5-7-13(9)6-4-8(11)10(14)15/h5,7-8H,2-4,6,11H2,1H3,(H,14,15) |
Clave InChI |
WJLDSRULDARRIA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=CN1CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)

![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)







![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)

